Phytane

Description

Contextualizing Phytane within Isoprenoid Geochemistry

Isoprenoids are a large class of organic compounds found in all forms of life. In geochemistry, saturated isoprenoid hydrocarbons, often referred to as acyclic isoprenoids or molecular fossils, are particularly significant because their carbon skeletons can often be directly linked to specific biological precursor molecules mit.eduwhoi.edu. This compound is a key example of such a molecular fossil. It is a C20 isoprenoid with a head-to-tail linkage mit.edu.

The primary source of this compound in the geosphere is widely considered to be phytol (B49457), a C20 isoprenoid alcohol that forms the major side chain of chlorophyll (B73375), the essential photosynthetic pigment in plants, algae, and cyanobacteria wikipedia.orgmit.eduresearchgate.net. During the diagenesis and catagenesis of organic matter, phytol undergoes chemical transformations, including dehydration and reduction under relatively anoxic conditions, to produce this compound wikipedia.orgmit.edu.

While chlorophyll-derived phytol is the dominant source, other origins for this compound have also been proposed. Archaeal ether lipids, found in the cell membranes of Archaea (e.g., methanogenic and halophilic archaea), contain phytanyl groups and are considered another potential source of this compound in sediments and petroleum wikipedia.orggerli.comput.ac.ir.

This compound is often discussed alongside pristane (B154290) (2,6,10,14-tetramethylpentadecane), a C19 isoprenoid. gerli.com Both are common constituents of petroleum and sediments and are primarily derived from the diagenesis of phytol, although pristane is thought to be formed under more oxic conditions through an oxidative pathway involving decarboxylation wikipedia.orgmit.edu. The relative abundances of pristane and this compound, as well as their ratios with neighboring n-alkanes (n-C17 and n-C18), are important geochemical parameters used in the analysis of organic matter wikipedia.orgnih.gov.

Historical Perspectives on this compound as a Molecular Biomarker

The recognition of specific organic molecules in geological samples that retained structural features of biological compounds marked the beginning of molecular organic geochemistry and the use of biomarkers whoi.edu. This compound, due to its clear link to phytol from chlorophyll, was one of the early molecules identified as a potential biomarker nih.govgeoscienceworld.org. Its presence in ancient rocks provided early evidence of life, specifically photosynthetic organisms, dating back billions of years nih.gov. This compound has been reported in rock specimens dating back 2.5-3 billion years nih.gov.

The stability of this compound under geological conditions (heat and pressure) makes it a valuable tool for studying the history of organic matter and the environments in which it was deposited nih.gov. Early research focused on identifying and quantifying this compound and other isoprenoids in crude oils and sediments using techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) geoscienceworld.orgnih.gov.

A significant historical application of this compound as a biomarker has been in the assessment of paleoenvironmental conditions, particularly the redox state of the depositional environment. The ratio of pristane to this compound (Pr/Ph ratio) became a widely used indicator, based on the understanding that pristane formation from phytol is favored under oxic conditions, while this compound formation is favored under anoxic or reducing conditions wikipedia.orgput.ac.irsaltworkconsultants.comresearchgate.net. Low Pr/Ph ratios (typically < 1 or < 0.8) are generally interpreted as indicative of anoxic, hypersaline, or carbonate depositional environments, while higher ratios (typically > 3 or > 1) suggest more oxic conditions, often associated with terrigenous organic matter input wikipedia.orgput.ac.irsaltworkconsultants.comaip.org.

Early studies using the Pr/Ph ratio helped geochemists infer past environmental conditions in various sedimentary basins and correlate crude oils with their source rocks wikipedia.orgput.ac.irnih.govgeoscienceworld.org. While the Pr/Ph ratio is a powerful tool, later research acknowledged that the diagenetic pathways are complex and other factors, such as variations in the source organic matter input (e.g., contributions from Archaea), can also influence the ratio gerli.comresearchgate.netsaltworkconsultants.comtamu.edu.

Furthermore, the stable carbon isotopic composition of this compound (δ13C) has been utilized to reconstruct ancient atmospheric CO2 levels. Photosynthesis preferentially incorporates 12CO2 over 13CO2, and this isotopic fractionation is reflected in the phytol side chain of chlorophyll and subsequently in this compound acs.orgwikipedia.org. By analyzing the δ13C of this compound in sediments and oils of different ages, researchers have been able to estimate past atmospheric CO2 concentrations over geological timescales, providing insights into Earth's climate history acs.orgwikipedia.orgvliz.be.

The historical application of this compound as a biomarker has evolved with advancements in analytical techniques and a deeper understanding of organic matter transformation in the geosphere. From initial identification as a chlorophyll derivative, this compound has become a crucial molecule for reconstructing paleoenvironments, correlating organic matter sources, and contributing to our understanding of Earth's past biogeochemical cycles.

Example Data Table: Typical Pristane/Phytane Ratios and Inferred Depositional Environments

| Pr/Ph Ratio Range | Inferred Depositional Environment | Source Organisms (Primary) |

| < 0.8 | Anoxic, Hypersaline, Carbonate | Marine Algae, Phytoplankton, Archaea |

| 0.8 - 3 | Suboxic to Oxic, Mixed Marine/Terrigenous | Mixed Algal, Bacterial, Higher Plant |

| > 3 | Oxic, Terrigenous, Fluvial, Deltaic | Higher Plants |

Note: These are general interpretations, and other factors can influence the Pr/Ph ratio.

Example Research Finding Data (Illustrative - based on search results but not a direct copy of a specific dataset):

A study analyzing oils from different geological settings reported the following average Pr/Ph ratios:

| Oil Source Basin | Average Pr/Ph Ratio | Inferred Conditions |

| Basin A | 0.6 | Anoxic/Hypersaline nih.gov |

| Basin B | 1.5 | Mixed Oxic/Suboxic nih.gov |

| Basin C | 4.1 | Oxic, Terrigenous Input aip.org |

This table illustrates how Pr/Ph ratios from research findings are interpreted in terms of depositional environments.

Structure

3D Structure

Properties

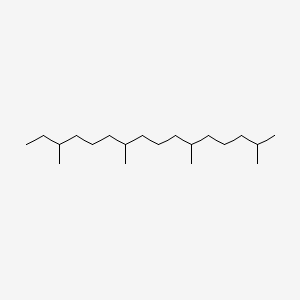

IUPAC Name |

2,6,10,14-tetramethylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h17-20H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYKPYDKXLHNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862339 | |

| Record name | 2,6,10,14-Tetramethylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Phytane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 69-71 °C at 0.001 mm Hg | |

| Record name | Phytane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

282.55 | |

| Record name | Phytane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

638-36-8 | |

| Record name | Phytane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,14-Tetramethylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,14-tetramethylhexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27UZX1Q8TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Origin and Biosynthesis of Phytane

Primary Biological Precursors and Pathways

The main biological molecules that serve as the source of phytane are the phytyl side chain of chlorophyll (B73375) and archaeal ether lipids.

Chlorophyll, a ubiquitous photosynthetic pigment in plants, algae, and cyanobacteria, contains a long-chain alcohol called phytol (B49457) esterified to the tetrapyrrole ring wikipedia.orgkiddle.co. Phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) is a C20 isoprenoid alcohol geologyscience.rutaylorandfrancis.com. Upon the death of organisms, chlorophyll undergoes hydrolysis, releasing free phytol into the environment wikipedia.orggeologyscience.ru. This free phytol then undergoes various diagenetic transformations, leading to the formation of saturated isoprenoids like this compound and pristane (B154290) wikipedia.orgmit.edugeologyscience.ruresearchgate.netgerli.com. The specific pathway followed is largely influenced by the redox conditions of the depositional environment wikipedia.orgresearchgate.netfud.edu.ngresearchgate.net.

Under oxic (oxidizing) conditions, phytol is primarily converted to pristane (2,6,10,14-tetramethylpentadecane), a C19 isoprenoid alkane wikipedia.orgmit.eduresearchgate.netfud.edu.ng. This pathway involves the oxidation of phytol to phytenic acid, followed by decarboxylation to pristene, and finally reduction to pristane wikipedia.orgresearchgate.netfud.edu.ng. This oxidative degradation results in the loss of one carbon atom from the original phytol molecule wikipedia.orgmit.edu.

Another significant source of this compound is the diagenesis of archaeal ether lipids wikipedia.orgkiddle.cogerli.comresearchgate.net. Archaea, a domain of single-celled microorganisms, possess unique membrane lipids where isoprenoid chains, often based on this compound (phytanyl groups), are linked to glycerol (B35011) by ether bonds gerli.combiorxiv.orgnih.gov. Examples include archaeol (B159478) (diphytanyl glyceryl ethers) and caldarchaeol (B1233393) (glycerol dialkyl glycerol tetraethers - GDGTs) gerli.combiorxiv.org.

The degradation of these archaeal lipids during diagenesis and thermal maturation can release phytanyl moieties, contributing to the pool of free this compound in sediments and petroleum gerli.comresearchgate.netresearchgate.net. Laboratory studies have shown that thermal maturation of methanogenic archaea can generate pristane and this compound from diphytanyl glyceryl ethers wikipedia.org.

While chlorophyll and archaeal lipids are considered the major sources, other biological molecules and organisms have been proposed to contribute to the presence of this compound and related isoprenoids. Tocopherols (B72186) (Vitamin E), which contain a phytyl side chain, are potential precursors, although they are also linked to pristane formation wikipedia.orggerli.comresearchgate.netresearchgate.net. Methyltrimethyltridecylchromans (MTTCs) have also been suggested as sources wikipedia.org. Some studies indicate that certain isoprenoid compounds not yet detected in marine organisms might form in the sediment column from phytol during diagenesis or maturation nasa.gov. Zooplankton, such as Calanus hyperboreus, can metabolically transform phytol, which could contribute to the pool of isoprenoids in marine sediments researchgate.net.

Chlorophyll-Derived Phytol Conversion Mechanisms

Microbial Involvement in this compound Formation

Microorganisms play a crucial role in the diagenetic processes that convert biological precursors into this compound. Bacterial communities are involved in the degradation of organic matter, including the breakdown of chlorophyll and archaeal lipids geologyscience.ruresearchgate.netresearchgate.net.

Anaerobic bacterial processes can degrade free phytol, leading to the formation of intermediates like phytadienes and phytenes geologyscience.rusci-hub.seresearchgate.net. While early studies suggested that anaerobic hydrogenation of phytene might not directly lead to this compound formation in recent sediments, the biological reduction of phytol to dihydrophytol (B1222839) by bacteria in anaerobic environments has been demonstrated geologyscience.ruresearchgate.net.

Certain systematic groups of microorganisms are characterized by specific hydrocarbon compositions unl.pt. Anaerobic phototrophic bacteria from genera like Rhodopseudomonas, Rhodospirillum, Rhodomicrobium, and Chlorobium have been noted for synthesizing isoprenoid hydrocarbons, including pristane and this compound unl.pt. The occurrence of branched hydrocarbons in organic matter is often used as a biomarker for bacterial origin in marine sediments unl.pt.

Furthermore, the biodegradation of this compound itself by certain bacteria, such as Mycobacterium ratisbonense, has been observed under specific conditions, although this compound is generally considered relatively resistant to biodegradation compared to linear hydrocarbons due to its branched structure oup.comresearchgate.net. This suggests a complex interplay of microbial processes in both the formation and potential alteration of this compound in the environment.

Here is a summary of the primary precursors and their conversion pathways to this compound:

| Precursor Molecule | Primary Source Organisms | Diagenetic Conditions Favoring this compound | Key Conversion Steps |

| Phytol (Chlorophyll side chain) | Plants, Algae, Cyanobacteria | Anoxic (Reducing) | Reduction, Dehydration (via dihydrophytol, phytene) |

| Archaeal Ether Lipids | Archaea (e.g., Methanogens, Halophiles) | Diagenesis, Thermal Maturation | Release of phytanyl moieties from ether linkages |

| Tocopherols (Vitamin E) | Marine and Terrestrial Photoautotrophs | Potentially under reducing conditions | (Less direct pathway to this compound compared to pristane) |

Role of Prokaryotes in Marine Environments

Prokaryotes, including bacteria and archaea, play a significant role in the formation and transformation of this compound in marine environments. nih.govresearchgate.net While the initial source of the phytol side chain is often from photosynthetic organisms (many of which are prokaryotes like cyanobacteria, and eukaryotes like algae), prokaryotic activity is crucial in the subsequent diagenetic processes that lead to this compound formation. wikipedia.orgnih.govresearchgate.netresearchgate.net

In marine sediments, prokaryotes contribute to the degradation of organic matter, including the breakdown of chlorophyll and the release of phytol. wikipedia.orgnih.govgeologyscience.ru Furthermore, specific prokaryotic processes are involved in the hydrogenation of unsaturated isoprenoid precursors, such as phytenes, which can arise from the degradation of the chlorophyll phytyl side chain, to form this compound. nih.govresearchgate.net

Archaea, in particular, are recognized as a potential source of this compound, independent of the chlorophyll pathway. wikipedia.orgsaltworkconsultants.comgerli.comnih.govtamu.edu Certain archaeal lipids, specifically isopranyl glyceryl ethers (such as archaeol and caldarchaeol), can be transformed into this compound during thermal maturation in sediments. saltworkconsultants.comgerli.comnih.govresearchgate.net These ether lipids are a distinctive feature of archaeal cell membranes. saltworkconsultants.comgerli.comnih.gov

Specific Microorganism Contributions to this compound Production

Specific groups of microorganisms have been implicated in the production or transformation of this compound and its precursors. Photosynthetic bacteria, for instance, are known to synthesize isoprenoid hydrocarbons, including pristane and this compound. unl.pt

While direct biosynthesis of mature this compound by a wide range of prokaryotes is not as broadly documented as its formation from phytol diagenesis, certain bacteria are capable of degrading or transforming isoprenoid hydrocarbons. Studies have shown that some marine bacterial strains can degrade this compound under aerobic conditions. nih.gov For example, Mycobacterium ratisbonense strain SD4 has been shown to biodegrade this compound, producing related isoprenoid wax esters under nitrogen-starved conditions. nih.govoup.com

Anaerobic bacterial communities in sediments can also play a role in the transformation of phytol. Studies on the anaerobic biodegradation of phytol in sediment slurries have shown the formation of intermediates like phytadienes and phytenes, although the direct formation of this compound in these early diagenetic stages was not always observed. geologyscience.rusci-hub.se However, the hydrogenation of phytenes by sedimentary bacterial communities has been investigated as a potential pathway for this compound formation. nih.govresearchgate.netresearchgate.net

Archaea, especially methanogens and halophiles, are significant contributors to the pool of isoprenoid lipids in marine environments. saltworkconsultants.comtamu.edu Their characteristic ether lipids, composed of phytanyl or biphytanyl chains, serve as important precursors for this compound found in ancient sediments and petroleum. saltworkconsultants.comgerli.comnih.gov The presence of this compound-rich isoprenoid derivatives in ancient evaporitic sediments is indicative of contributions from various archaea, including halophiles and methanogens. saltworkconsultants.com

The following table summarizes some key compounds discussed in relation to this compound's origin and biosynthesis:

| Compound Name | PubChem CID |

| This compound | 12523 |

| Phytol | 5280435 |

| Pristane | 15979 |

| Chlorophyll a | 307 |

| Archaeol | 183868 |

| Caldarchaeol | 139436249 |

| Phytene | 528785 |

| Dihydrophytol | 528455 |

| Phytenic acid | 528786 |

| Isorenieratane | 12310685 |

| Bacteriohopanepolyols (BHPs) | 101244617 |

| Gammacerane (B1243933) | 123832 |

| Squalene | 5281337 |

| Lycopane | 10552 |

| α-Tocopherol (Vitamin E) | 14985 |

| Geranylgeranyl pyrophosphate | 5281701 |

| Phytoene | 638285 |

| Isopentenyl diphosphate (B83284) (IDP) | 156167 |

| Pyruvate | 1060 |

| Glyceraldehyde | 710 |

| Acetyl-CoA | 444093 |

| Mevalonate | 1174 |

Data on the relative abundance of this compound and other biomarkers can provide insights into the source of organic matter and the environmental conditions during deposition. For example, a low pristane/phytane ratio (typically < 0.8) in crude oil or sediments is often interpreted as indicative of anoxic or hypersaline depositional environments, where the reductive pathway leading to this compound is favored. wikipedia.orgresearchgate.netput.ac.ir Conversely, higher ratios (above 3) can suggest oxic conditions and a greater input of terrestrial organic matter. wikipedia.orgresearchgate.net

| Biomarker Ratio | Interpretation |

|---|---|

| Pr/Ph < 0.8 | Anoxic to hypersaline depositional conditions |

| Pr/Ph > 3.0 | Oxic to suboxic conditions, often with terrigenous input |

Further detailed research findings highlight the complexity of this compound formation. While the diagenesis of phytol is a major route, the specific microbial pathways and the influence of various environmental factors continue to be areas of active investigation. The presence of this compound in ancient rocks serves as a molecular fossil, offering clues about the types of organisms that existed and the conditions of their environments billions of years ago.

Geochemical Significance and Applications of Phytane As a Biomarker

Reconstruction of Paleoenvironmental Conditions

Biomarkers like phytane are crucial tools for understanding the conditions under which organic matter was deposited and preserved over geological timescales. rsc.org The ratios of certain isoprenoids, including the ratio of pristane (B154290) to this compound, are widely used indicators of paleoenvironmental conditions. mdpi.com

Redox Potential Indicators

The relative abundances of pristane (Pr) and this compound (Ph) are commonly used to infer the redox (reduction-oxidation) conditions of the depositional environment. put.ac.irrsc.orgscite.aiacs.org This application is based on the understanding that pristane and this compound are primarily derived from the phytyl side chain of chlorophyll (B73375) a, although other sources have been proposed. rsc.orgsaltworkconsultants.comresearchgate.net The diagenetic pathways of phytol (B49457) are influenced by the availability of oxygen. rsc.orgsaltworkconsultants.com

Pristane/Phytane (Pr/Ph) Ratio as a Proxy for Oxygen Levels

The Pr/Ph ratio is a widely used geochemical parameter for assessing the redox conditions of the depositional environment of source rocks and crude oils. put.ac.irrsc.orgscite.aiacs.org The ratio is theoretically linked to the idea that pristane is preferentially formed from phytol under oxic (oxidizing) conditions, while this compound formation is favored under anoxic (reducing) conditions. kiddle.corsc.orgsaltworkconsultants.comwikipedia.org

Low Ratios Indicating Anoxic and Hypersaline Environments

Low Pr/Ph ratios are generally indicative of anoxic or strongly reducing sedimentary environments. put.ac.irmdpi.comscite.aiacs.orgnih.gov Values less than 1.0 are often associated with anoxic conditions. mdpi.comscite.airesearchgate.netscielo.br Very low Pr/Ph ratios, typically less than 0.8 or 0.5, are strongly suggestive of deposition under anoxic and often hypersaline or carbonate environments. kiddle.coput.ac.irsaltworkconsultants.comwikipedia.orgresearchgate.netgeoscienceworld.orgresearchgate.net In hypersaline settings, the dominance of archaea, which can contain high levels of this compound chains, may contribute to low Pr/Ph ratios. saltworkconsultants.com

Here is a table summarizing the interpretation of low Pr/Ph ratios:

| Pr/Ph Ratio Range | Indicated Redox Conditions | Associated Environments |

| < 1.0 | Anoxic | Generally anoxic |

| < 0.8 | Anoxic/Strongly Reducing | Anoxic, Hypersaline, Carbonate |

| < 0.6 or < 0.5 | Strongly Anoxic | Anoxic, Hypersaline, Evaporite, Carbonate |

High Ratios Indicating Oxic and Terrigenous Environments

Conversely, high Pr/Ph ratios are typically associated with oxic or suboxic depositional environments. put.ac.irmdpi.comscite.aiacs.orgwikipedia.org Ratios greater than 3.0 generally indicate oxic conditions, often coupled with a significant input of terrigenous organic matter. put.ac.irrsc.orgmdpi.comscite.aiacs.orgresearchgate.netscielo.brresearchgate.net High Pr/Ph values can suggest the availability of oxygen during the initial diagenesis of chlorophyll. put.ac.ir

Here is a table summarizing the interpretation of high Pr/Ph ratios:

| Pr/Ph Ratio Range | Indicated Redox Conditions | Associated Environments |

| > 1.0 | Oxic | Generally oxic |

| > 3.0 | Oxic | Oxic, Terrigenous input |

| Up to 10 | Highly Oxic | Peat swamp depositional environments rsc.org |

Limitations and Complexities of Pr/Ph Ratio Interpretation

While the Pr/Ph ratio is a widely used proxy, its interpretation is subject to limitations and complexities. rsc.orgresearchgate.netwikipedia.orgresearchgate.net The ratio can be influenced by factors other than redox conditions, including the type of organic matter input, thermal maturity, and biodegradation. rsc.orgwikipedia.orgscielo.brresearchgate.netresearchgate.nettaylorandfrancis.com

Different precursors for pristane and this compound, beyond just phytol from chlorophyll, have been suggested, such as archaea contributing to this compound and tocopherols (B72186) contributing to pristane. put.ac.irrsc.orgsaltworkconsultants.comresearchgate.netscielo.br Thermal maturity can decrease both Pr/nC17 and Ph/nC18 ratios because isoprenoids are less thermally stable than linear alkanes. wikipedia.orgtaylorandfrancis.com Biodegradation, particularly by aerobic bacteria that preferentially degrade n-alkanes, can increase these ratios. wikipedia.orgtaylorandfrancis.com

Source Organic Matter Characterization

Beyond redox conditions, the distribution and ratios of isoprenoids like this compound and pristane can also provide insights into the type of organic matter that contributed to the sediment or petroleum. put.ac.irrsc.orgtaylorandfrancis.commdpi.comfrontiersin.org

The Pr/Ph ratio, in combination with other biomarkers, can help distinguish between organic matter primarily derived from marine algae/phytoplankton and that originating from terrestrial higher plants. put.ac.irscite.airesearchgate.netnih.govscielo.org.co Oils and sediments with a strong marine algal input deposited in an anoxic environment tend to have low Pr/Ph ratios. put.ac.irtaylorandfrancis.com Conversely, organic matter from terrestrial plants deposited under oxic conditions is often associated with high Pr/Ph ratios. put.ac.irrsc.orgscite.airesearchgate.netscielo.brscielo.org.co

Other ratios, such as Pr/nC17 and Ph/nC18 (the ratios of pristane and this compound to the normal alkanes n-heptadecane and n-octadecane, respectively), are also used to correlate oil and its source rock and can provide supporting information about the depositional environment and organic matter type. kiddle.corsc.orgwikipedia.orgtaylorandfrancis.com For instance, oils from open-ocean conditions have shown low Pr/nC17 ratios, while those from inland peat swamps have higher ratios. kiddle.cowikipedia.org The relative abundance of C27, C28, and C29 steranes is another important metric used in conjunction with isoprenoid ratios to identify the source of organic matter, with C27 steranes often linked to algae and C29 steranes to terrestrial higher plants or cyanobacteria. put.ac.irmdpi.com

Differentiation of Marine vs. Terrestrial Inputs

The Pr/Ph ratio is a key indicator for distinguishing between marine and terrestrial organic matter inputs rsc.orgnih.govmdpi.comkemdikbud.go.id. Generally, low Pr/Ph ratios (typically < 1 or < 0.8) are indicative of organic matter derived from marine sources deposited under anoxic or suboxic conditions, often associated with high salinity or carbonate environments rsc.orgput.ac.irnih.govcore.ac.ukmdpi.comajol.inforesearchgate.net. In marine settings, phytol is preferentially reduced to this compound under oxygen-deficient conditions rsc.orgsaltworkconsultants.comajol.info.

Conversely, high Pr/Ph ratios (typically > 3) suggest a significant contribution of terrigenous organic matter, which is usually deposited under oxic conditions rsc.orgput.ac.irnih.govmdpi.comseahipublications.orgscite.ai. Under oxic conditions, phytol is more likely to be oxidized to pristane rsc.orgsaltworkconsultants.comajol.info. Intermediate Pr/Ph ratios (between 1 and 3 or 0.5 and 1) can indicate a mixed marine and terrigenous input or deposition under suboxic conditions nih.govkemdikbud.go.idmdpi.comscite.ai.

Studies have shown that marine organic matter often results in low Pr/Ph ratios, while terrigenous organic matter leads to high ratios rsc.orgnih.govmdpi.comkemdikbud.go.idmdpi.comseahipublications.org. For example, oils and source rocks from marine environments often exhibit Pr/Ph ratios below 1, indicating this compound predominance nih.gov. In contrast, source rocks with significant terrigenous plant input deposited under oxic conditions show higher Pr/Ph ratios rsc.orgnih.govmdpi.com.

Table 1: Generalized Pr/Ph Ratios and Depositional Environments

| Pr/Ph Ratio Range | Inferred Depositional Environment / Organic Matter Source |

| < 0.8 to < 1 | Marine, Anoxic to Suboxic, often Hypersaline or Carbonate rsc.orgput.ac.irnih.govcore.ac.ukmdpi.comajol.inforesearchgate.net |

| 1 to 3 | Mixed Marine/Terrigenous, Suboxic to Oxic nih.govkemdikbud.go.idmdpi.comscite.ai |

| > 3 | Terrigenous, Oxic rsc.orgput.ac.irnih.govmdpi.comseahipublications.orgscite.ai |

Contribution from Specific Microbial Communities

While the primary source of this compound is often linked to the phytol from chlorophyll, certain microbial communities, particularly archaea and some bacteria, can also contribute to its presence saltworkconsultants.comput.ac.irsaltworkconsultants.comnih.govresearchgate.net. Archaea, especially halophilic archaea living in hypersaline environments, synthesize isoprenoid ether lipids in their cell membranes, which can be precursors to this compound upon diagenesis saltworkconsultants.comsaltworkconsultants.com. The presence of this compound-rich isoprenoid derivatives has been linked to ancient archaea in evaporitic sediments saltworkconsultants.comsaltworkconsultants.com.

Specific bacterial strains have also been shown to metabolize hydrocarbons, including this compound, and can produce isoprenoid wax esters researchgate.net. The occurrence of this compound, alongside other biomarkers like hopanes, can indicate microbial activity, including that associated with methanogenesis nih.gov. Studies in methane (B114726) hydrate-bearing sediments, for instance, have identified this compound, suggesting the presence of diverse microorganisms, including potential methanogens nih.gov.

Paleosalinity Assessment

This compound and the Pr/Ph ratio can serve as indicators of paleosalinity, particularly in conjunction with other biomarkers like gammacerane (B1243933) saltworkconsultants.comsaltworkconsultants.comresearchgate.netresearchgate.net. Low Pr/Ph ratios, often associated with anoxic conditions, can also be characteristic of hypersaline or carbonate environments rsc.orgput.ac.ircore.ac.uk. In hypersaline settings, a stratified water column can develop, leading to anoxic bottom waters where this compound is preferentially preserved saltworkconsultants.comsaltworkconsultants.com.

The co-occurrence of low Pr/Ph ratios and high concentrations of gammacerane is often interpreted as evidence of hypersaline conditions and a stratified water column saltworkconsultants.comsaltworkconsultants.com. Gammacerane is a biomarker often associated with water column stratification and elevated salinity saltworkconsultants.comsaltworkconsultants.com. Studies have used cross-plots of Pr/Ph ratios and gammacerane indices to infer paleosalinity variations in depositional settings saltworkconsultants.comresearchgate.net.

Stratified Water Column Evidence

The presence and distribution of this compound, particularly in relation to pristane and other biomarkers like gammacerane and aryl isoprenoids, can provide evidence for a stratified water column during deposition saltworkconsultants.comgoldschmidtabstracts.infoncl.ac.ukclemson.edu. A stratified water column, where a denser, often more saline, bottom layer is isolated from the upper layer, can lead to anoxic conditions in the bottom waters saltworkconsultants.comgoldschmidtabstracts.infoncl.ac.uk. As mentioned earlier, anoxic conditions favor the formation and preservation of this compound over pristane, resulting in low Pr/Ph ratios rsc.orgsaltworkconsultants.comajol.info.

In addition to low Pr/Ph ratios, the presence of biomarkers from anaerobic organisms, such as green sulfur bacteria (indicated by aryl isoprenoids like isorenieratane), further supports the interpretation of anoxic conditions within a stratified water column, potentially extending into the photic zone goldschmidtabstracts.info. Gammacerane is also a strong indicator of water column stratification, often linked to salinity contrasts saltworkconsultants.comsaltworkconsultants.com. The combined presence of these biomarkers, including this compound, can strongly suggest deposition under a permanently or seasonally stratified water column goldschmidtabstracts.infoclemson.edu.

Petroleum System Characterization

This compound and its ratio with pristane are essential tools in characterizing petroleum systems, aiding in oil-source rock correlation and understanding petroleum generation and migration processes usgs.govgeoscienceworld.orgtandfonline.comsyntillica.com.

Oil-Source Rock Correlation Methodologies

Biomarkers, including this compound, are widely used for oil-source rock correlation to establish genetic relationships between crude oils and their potential source rocks mdpi.comusgs.govgeoscienceworld.orgtandfonline.comsyntillica.com. The distribution patterns and relative abundances of biomarkers in an oil are compared to those in solvent extracts from potential source rocks usgs.govgeoscienceworld.orgtandfonline.com. Similar biomarker fingerprints, including comparable Pr/Ph ratios, suggest that the oil was generated from that source rock mdpi.comusgs.govgeoscienceworld.orgtandfonline.comfrontiersin.org.

The Pr/Ph ratio is a fundamental parameter in oil-source correlation studies, used alongside other biomarker ratios (e.g., steranes, terpanes) and stable carbon isotopes usgs.govgeoscienceworld.orgtandfonline.com. Cross-plots involving the Pr/Ph ratio and other parameters are commonly used to differentiate oil families and correlate them to specific source rock intervals mdpi.comusgs.govfrontiersin.org. For instance, oils and source rocks with similar Pr/Ph values and other biomarker characteristics are considered to be genetically related mdpi.comtandfonline.com.

Petroleum Generation and Migration Studies

This compound and the Pr/Ph ratio can also provide insights into petroleum generation and migration processes aer.caosti.govresearchgate.netmdpi.com. While thermal maturity can influence the Pr/Ph ratio, it is primarily controlled by the depositional environment of the source rock put.ac.irmdpi.comseahipublications.org. Therefore, variations in the Pr/Ph ratio within a basin can reflect changes in source facies and depositional conditions aer.ca.

In migration studies, comparing the biomarker composition, including the Pr/Ph ratio, of oils in different reservoirs can help trace migration pathways aer.caosti.govmdpi.com. Although biomarkers are generally considered relatively resistant to alteration during migration, subtle changes in their ratios can sometimes provide clues about migration routes and distances osti.gov. For example, studies have used biomarker data, including Pr/Ph ratios, to propose regional migration models within petroleum basins aer.caosti.gov. The Pr/Ph ratio, along with other parameters like Pr/n-C17 and Ph/n-C18 ratios, can also indicate the redox conditions of the source rock that generated the migrated oil mdpi.comresearchgate.net.

Table 2: Biomarker Ratios Used in Petroleum System Characterization

| Biomarker Ratio | Application |

| Pristane/Phytane (Pr/Ph) | Source facies, Depositional environment (redox, salinity), Oil-source correlation, Migration studies rsc.orgsaltworkconsultants.comput.ac.irnih.govcore.ac.ukmdpi.comkemdikbud.go.idmdpi.comajol.inforesearchgate.netseahipublications.orgscite.aiusgs.govtandfonline.comfrontiersin.orgaer.camdpi.com |

| Pristane/n-C17 (Pr/n-C17) | Source facies, Depositional environment (redox), Biodegradation core.ac.ukmdpi.comresearchgate.netseahipublications.orgclemson.edutandfonline.commdpi.comresearchgate.netresearchgate.netresearchgate.netusgs.govacs.orgnih.gov |

| This compound/n-C18 (Ph/n-C18) | Source facies, Depositional environment (redox), Biodegradation core.ac.ukmdpi.comresearchgate.netclemson.edutandfonline.commdpi.comresearchgate.netresearchgate.netacs.orgnih.gov |

| Gammacerane Index (Gammacerane/C30 hopane) | Paleosalinity, Water column stratification saltworkconsultants.comsaltworkconsultants.comncl.ac.ukgeoscienceworld.org |

Thermal Maturity Assessment Using this compound-Derived Ratios

Thermal maturity refers to the extent to which organic matter in sedimentary rocks has been transformed by heat over geological time. This process is crucial for the generation of hydrocarbons. Biomarkers, including this compound, undergo predictable structural and quantitative changes with increasing thermal stress, allowing geochemists to assess the maturity of source rocks and oils.

Pristane/nC17 and this compound/nC18 Ratios

Ratios involving pristane and this compound relative to adjacent normal alkanes, specifically pristane/n-heptadecane (Pr/nC17) and this compound/n-octadecane (Ph/nC18), are widely used indicators of thermal maturity, as well as source input and depositional environment. seahipublications.orggeoscienceworld.orgtaylorandfrancis.comcas.cncore.ac.uk

The concentration of n-alkanes decreases with increasing thermal maturity due to cracking, while isoprenoids like pristane and this compound are generally more resistant to thermal degradation in the early to peak oil window. core.ac.uk Consequently, lower Pr/nC17 and Ph/nC18 ratios typically indicate higher thermal maturity. core.ac.uk These ratios can be particularly useful for ranking the maturity of related, non-biodegraded oils and bitumens. core.ac.uk

However, it is important to note that these ratios can also be influenced by the type of organic matter input and biodegradation. taylorandfrancis.comcore.ac.uk Aerobic biodegradation tends to remove n-alkanes preferentially over isoprenoids, which would increase these ratios. seahipublications.orgtaylorandfrancis.com Therefore, interpreting Pr/nC17 and Ph/nC18 ratios requires consideration of other geochemical parameters to distinguish between maturity and biodegradation effects. taylorandfrancis.comcore.ac.uk

Research findings often present these ratios in cross-plots (e.g., Pr/nC17 versus Ph/nC18) to differentiate between organic matter types, depositional environments, and maturity levels. cas.cnput.ac.irnih.govresearchgate.net For instance, a study on crude oils from the Niger Delta Basin used these ratios to indicate marine organic matter input and suboxic-anoxic depositional conditions. medwinpublishers.com Another study on the Balambo Formation in Iraq used these ratios, among others, to conclude that the analyzed samples were mature and within the oil window. researchgate.net

Here is an example of how data for Pr/nC17 and Ph/nC18 ratios might be presented:

| Sample ID | Pr/nC17 | Ph/nC18 | Interpretation (Example) |

| Sample A | 0.5 | 0.4 | Higher Maturity |

| Sample B | 1.2 | 0.9 | Lower Maturity / Possible Biodegradation |

| Sample C | 0.7 | 0.6 | Moderate Maturity |

Isomerization at Stereocenters (C-6, C-10, C-14) during Maturation

This compound possesses stereocenters at the C-6, C-10, and C-14 positions. The biological precursor, phytol, has a specific stereochemistry. With increasing thermal maturity, the original biological stereoisomers of this compound undergo isomerization reactions, moving towards a more thermodynamically stable mixture of isomers. tamu.edu This process involves the inversion of configuration at the chiral centers.

While specific data on the isomerization of all three stereocenters (C-6, C-10, and C-14) of this compound as a direct, standalone maturity proxy is less commonly highlighted in the provided search results compared to sterane and hopane (B1207426) isomerization ratios (e.g., C29 sterane 20S/(20S+20R) or C32 hopane 22S/(22S+22R) cas.cnnih.govresearchgate.net), the principle of isomerization of biological molecules with increasing thermal stress applies to this compound's stereocenters as well. The relative abundance of the different this compound stereoisomers (e.g., RR, RS, SR, SS) changes predictably with maturity until thermodynamic equilibrium is reached. tamu.edu Analyzing the distribution of these isomers, typically using advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), can provide additional information about the thermal history of the organic matter. However, the search results did not provide specific data tables or detailed research findings solely focused on the quantitative changes of this compound stereoisomers at C-6, C-10, and C-14 during maturation. Biomarker isomerization ratios in general are considered reliable maturity parameters, reaching equilibrium values within the oil window. researchgate.nettamu.edu

Paleoclimate Reconstruction

This compound is increasingly recognized for its potential in reconstructing past climate conditions, particularly atmospheric CO2 levels. Its derivation from chlorophyll, a molecule involved in photosynthesis and thus sensitive to CO2 availability, makes it a valuable paleoclimate proxy. geologypage.comnih.gov

Carbon Isotopic Composition (δ13C) of this compound as a CO2 Proxy

The stable carbon isotopic composition (δ13C) of organic molecules is a powerful tool for paleoclimate reconstruction. wikipedia.org During photosynthesis, organisms preferentially take up the lighter carbon isotope (12C) over the heavier one (13C), a process called carbon isotope fractionation. wikipedia.org The extent of this fractionation is influenced by factors including the concentration of CO2 available to the organism. researchgate.net

This compound, as a degradation product of chlorophyll from phytoplankton and other photosynthetic organisms, retains the carbon isotopic signature of the primary producers. geologypage.comnih.gov The δ13C of this compound (δ13Cthis compound) can therefore serve as a proxy for the δ13C of the organic matter, which in turn is related to the atmospheric or dissolved CO2 concentration during the time of primary production. nih.govresearchgate.net Higher CO2 concentrations generally lead to greater carbon isotope fractionation and thus more negative δ13C values in the organic matter, including this compound. nih.govwikipedia.org

Studies have successfully used δ13Cthis compound to reconstruct past CO2 levels over extensive geological timescales. A significant research effort developed this compound as a new organic proxy for ancient CO2 levels in the oceans, creating a record spanning half a billion years. geologypage.comnih.gov This record shows that the stable carbon isotopic fractionation associated with photosynthesis (Ɛp), derived from δ13Cthis compound, increases as pCO2 increases. nih.gov Over the Phanerozoic Eon, δ13Cthis compound values have ranged from approximately -34.7 to -23.2 per mil (‰). nih.govresearchgate.net

Here is an example of how δ13Cthis compound data might be presented in relation to geological time:

| Geological Period (Ma) | Approximate δ13Cthis compound (‰) | Inferred CO2 Levels |

| Late Ordovician (455-450) | -28.3 to -34.2 | Relatively Higher CO2 |

| Late Cretaceous (98-93) | -33.0 to -26.8 | Fluctuating CO2 |

| Present Day (~0) | ~-25.3 to -23.2 | Lower CO2 compared to some past periods |

Recent research continues to utilize δ13C of this compound, often alongside other biomarkers like steranes, to reconstruct pCO2 values over more recent geological periods, such as the past 15 million years. nih.govvliz.be

Integration with Other Paleoclimate Indicators

While δ13Cthis compound provides valuable insights into past CO2 concentrations, a more comprehensive understanding of paleoclimate often requires integrating data from multiple proxies. pastglobalchanges.orgnumberanalytics.com Geochemical proxies, including those derived from this compound, are frequently used in conjunction with other paleoclimate records. numberanalytics.com

Other paleoclimate indicators that can be integrated with this compound data include:

Other Biomarkers: Isotopic compositions of other lipids (e.g., alkenones, steranes) can provide complementary information on CO2 levels or other environmental factors like sea surface temperature. nih.govnih.govvliz.be

Inorganic Proxies: Stable isotope ratios in carbonates (e.g., δ18O for temperature, δ13C for ocean carbon cycle) and other minerals provide independent climate signals. wikipedia.org

Paleobotanical Data: Stomatal density and index in fossil plant leaves can serve as a proxy for atmospheric CO2. nih.goveuropa.eu Pollen analysis provides information on vegetation type and distribution, which are linked to climate.

Sedimentology and Lithology: Characteristics of sedimentary rocks can indicate depositional environment, water depth, and energy levels, all influenced by climate.

Paleontological Data: Fossil assemblages (e.g., foraminifera, diatoms) can provide information on past water temperatures, salinity, and productivity. wikipedia.org

Tree Rings: In younger archives, tree ring width and isotopic composition can provide high-resolution records of temperature and precipitation. pastglobalchanges.orgnumberanalytics.comeuropa.eu

Ice Cores: For the most recent climate history (up to ~1 million years), ice cores trap ancient air, allowing direct measurement of greenhouse gas concentrations, as well as providing isotopic data for temperature reconstruction. geologypage.com

Integrating this compound-based CO2 reconstructions with these diverse records helps to validate findings, reduce uncertainties, and build a more robust picture of past climate variability and its drivers. nih.govpastglobalchanges.orgnumberanalytics.com This multi-proxy approach is essential for understanding complex Earth system dynamics and improving predictions of future climate change. geologypage.com

Environmental Fate and Biodegradation of Phytane

Biotic Degradation Pathways

Microbial activity is a primary driver of phytane degradation in various environments. The specific pathways and extent of biodegradation are influenced by factors such as the presence of suitable microbial strains, oxygen availability, and nutrient conditions.

Aerobic Biodegradation by Microbial Strains (e.g., Mycobacterium, Rhodococcus, Torulopsis)

Aerobic biodegradation is a well-documented process for the removal of hydrocarbons, including branched alkanes like this compound. Several microbial genera have demonstrated the ability to degrade this compound under aerobic conditions. Studies have shown the aerobic biodegradation of this compound by yeast such as Torulopsis gropengiesseri and by bacteria belonging to the genera Mycobacterium and Rhodococcus. oup.comoup.comresearchgate.net

Research on Mycobacterium ratisbonense strain SD4, for instance, has demonstrated its capacity to grow on this compound as a sole carbon and energy source under balanced (N-sufficient) growth conditions. oup.comoup.com This indicates that these microorganisms possess the necessary metabolic machinery to initiate and carry out the degradation of this branched hydrocarbon. Other Mycobacterium strains, such as Mycobacterium fortuitum NF4, have also shown good growth with this compound. researchgate.net Rhodococcus species are also recognized for their ability to metabolize a wide spectrum of pollutants, including hydrocarbons, and some strains have been specifically shown to degrade this compound. oup.comresearchgate.netwalshmedicalmedia.com

Anaerobic Biodegradation Processes

While aerobic degradation is often more rapid for many hydrocarbons, anaerobic biodegradation of isoprenoids, including compounds related to this compound, can occur, particularly in anoxic environments like deeper sediments or oil reservoirs. researchgate.netfrontiersin.orgresearchgate.net Studies on the anaerobic degradation of phytol (B49457), a precursor to this compound, have been conducted with sulfate-reducing and denitrifying bacteria. researchgate.netgeologyscience.ru

However, the direct anaerobic hydrogenation of phytene (a compound structurally related to this compound) to form this compound does not appear to be a readily occurring process. researchgate.net this compound itself can also be derived from the ether lipids of archaea, and ether-bound this compound and phytene have been proposed to originate from archaeol (B159478) in microbial mats. researchgate.net Research involving nitrate-reducing enrichments has shown the degradation of both pristane (B154290) and this compound, with evidence of this compound conversion to CO2 under these anaerobic conditions. researchgate.net This suggests that anaerobic microbial metabolism is involved in the alteration or disappearance of isoprenoids in anoxic settings. researchgate.net

Metabolite Accumulation and Formation of Isoprenoid Wax Esters

Under certain conditions, particularly nutrient limitation such as nitrogen starvation, the biodegradation of this compound by some microbial strains can lead to the accumulation of metabolic intermediates and the formation of storage lipids. oup.comoup.comnih.gov Mycobacterium ratisbonense strain SD4, when grown on this compound under nitrogen-starved conditions, has been shown to accumulate significant proportions (around 39% of total lipids) of several isoprenoid wax esters. oup.comoup.comnih.gov

Detailed chemical analysis has revealed that these wax esters are formed by the condensation of oxidation products of this compound, such as tetramethylhexadecanols and tetramethyl-C16, trimethyl-C14, trimethyl-C12, or dimethyl-C10 acids. oup.comoup.com This metabolic flexibility allows the bacteria to channel the carbon from this compound into storage compounds under unbalanced growth conditions. oup.comoup.com In contrast, the same strain grown on hexadecane (B31444) (an unbranched alkane) accumulated triacylglycerols but not wax esters. oup.comoup.comnih.gov

The composition of the accumulated wax esters can vary. For instance, in M. ratisbonense strain SD4 grown on this compound, the most abundant wax esters included those formed from the condensation of 2,6,10,14-tetramethylhexadecan-1-ol (B1208005) or 3,7,11,15-tetramethylhexadecan-2-ol with specific isoprenoid fatty acids. oup.comoup.com

Here is a table summarizing some of the isoprenoid wax esters accumulated by Mycobacterium ratisbonense strain SD4 during this compound biodegradation under nitrogen-starved conditions:

| Accumulated Isoprenoid Wax Ester Components | Relative Proportion (% of total waxes) |

| Condensation products of tetramethylhexadecanols with tetramethyl-C16 acids | ~35% |

| Condensation products of tetramethylhexadecanols with other isoprenoid acids | ~44% |

| Other identified isoprenoid wax esters | ~16% |

Note: Data compiled from analysis of wax ester fraction by GC-MS. oup.comoup.com

Comparative Biodegradation Resistance with Other Hydrocarbons

This compound's branched structure influences its susceptibility to biodegradation compared to other types of hydrocarbons. Generally, branched alkanes like this compound are more resistant to microbial degradation than their linear counterparts (n-alkanes). oup.comwikipedia.orgmdpi.comnih.gov This is why the ratios of n-alkanes to isoprenoids like pristane and this compound are often used as indicators of the extent of biodegradation in environmental samples. mdpi.comnih.govmdpi.comwitpress.comajol.info As biodegradation progresses, the more readily degradable n-alkanes are preferentially consumed, leading to an increase in the relative abundance of the more resistant branched isoprenoids. mdpi.comnih.govmdpi.com

However, this compound is typically less resistant to biodegradation than more complex cyclic hydrocarbons such as steranes and hopanes. wikipedia.orgajol.info This differential resistance allows for the use of various hydrocarbon ratios as biomarkers to assess the degree of oil weathering and biodegradation in contaminated environments. wikipedia.orgmdpi.commdpi.comwitpress.comajol.infonih.govmdpi.com

The biodegradation resistance of hydrocarbons generally follows a sequence, with n-alkanes being the most easily degraded, followed by branched alkanes (like pristane and this compound), then cyclic alkanes, and finally polycyclic aromatic hydrocarbons (PAHs) and biomarkers like steranes and hopanes, which are the most recalcitrant.

Here is a simplified representation of the general order of decreasing biodegradation susceptibility:

| Hydrocarbon Class | Biodegradation Susceptibility |

| n-Alkanes | High |

| Branched Alkanes (this compound) | Moderate |

| Cyclic Alkanes | Moderate to Low |

| PAHs | Low |

| Steranes and Hopanes | Very Low (Resistant) |

Note: This order can be influenced by specific microbial communities and environmental conditions.

Studies comparing the degradation of n-alkanes and isoprenoids by Shewanella putrefaciens under aerobic and anaerobic conditions showed that n-alkanes were significantly more degraded under aerobic conditions than under anaerobic conditions. nih.gov The ratios of nC17/Pristane and nC18/Phytane decreased significantly under aerobic conditions, indicating preferential degradation of the n-alkanes, while under anaerobic conditions, these ratios decreased to a lesser extent. nih.gov

Abiotic Degradation Processes in Geological Settings

In geological settings, abiotic processes play a significant role in the transformation of organic matter over long timescales, including the formation and alteration of this compound. This compound is primarily formed during the diagenesis of phytol under relatively anoxic or reducing conditions. wikipedia.orgresearchgate.net This formation pathway involves the reduction and dehydration of phytol, potentially via intermediates like dihydrophytol (B1222839) or phytene. wikipedia.org

Thermal maturation, the process by which organic matter is transformed under increasing temperature and pressure in the subsurface, can also affect this compound. While this compound is relatively resistant compared to n-alkanes in the initial stages of biodegradation, both branched and linear alkanes can undergo cracking at higher thermal maturities, leading to changes in their relative abundances. wikipedia.orgresearchgate.net Isomerization at specific carbon positions (C-6 and C-10) in this compound can also occur during thermal maturation, leading to a mixture of stereoisomers. wikipedia.org

Clay-catalyzed degradation is another abiotic process that can occur in sediments. While clay catalysis in reducing environments has been shown to produce pristane from phytol, it does not appear to readily produce this compound through this specific pathway. wikipedia.org

This compound as a Target Compound in Environmental Monitoring and Oil Spill Investigations

Due to its relative resistance to biodegradation compared to n-alkanes and its presence in many crude oils, this compound is a valuable target compound in environmental monitoring and oil spill investigations. wikipedia.orgfrontiersin.orgmdpi.comwitpress.comnih.govmdpi.comnih.govwikiwand.comallenpress.comscielo.br this compound, often analyzed alongside pristane, serves as a biomarker that can provide insights into the source of oil pollution and the extent of weathering and biodegradation that has occurred. wikipedia.orgmdpi.commdpi.comwitpress.comnih.govmdpi.comnih.govwikiwand.comscielo.br

Various diagnostic ratios involving this compound are commonly used in oil fingerprinting. The pristane/phytane (Pr/Ph) ratio is a frequently used indicator, originally thought to reflect the redox conditions of the depositional environment where the source rock was formed (higher ratios suggesting more oxic conditions, lower ratios suggesting more anoxic conditions). wikipedia.orgmdpi.commdpi.com However, it is important to use this ratio with caution as other factors, including different precursors and secondary alteration processes, can influence it. wikipedia.orgresearchgate.net

Other important ratios include the ratios of n-alkanes to their neighboring isoprenoids, such as n-C18/phytane (nC18/Ph). mdpi.comnih.govmdpi.comwitpress.comajol.info These ratios are particularly useful for assessing the degree of biodegradation, as the more labile n-C18 is degraded faster than this compound, causing the nC18/Ph ratio to decrease as biodegradation progresses. mdpi.comnih.govmdpi.com The substantial depletion or complete elimination of pristane and this compound corresponds to specific levels on biomarker biodegradation scales. wikipedia.org

The analysis of this compound and other biomarkers, often using techniques like gas chromatography-mass spectrometry (GC-MS), allows scientists to "fingerprint" oil samples, compare them to potential sources, and evaluate the changes that have occurred due to environmental processes like biodegradation and weathering. witpress.comnih.govmdpi.comallenpress.comscielo.br This information is crucial for identifying the source of oil spills and understanding the fate of the spilled oil in the environment. nih.govmdpi.comscielo.br

Here is a table of commonly used diagnostic ratios involving this compound in oil spill investigations:

| Diagnostic Ratio | Purpose |

| Pristane/Phytane | Indicator of depositional redox conditions (use with caution) |

| n-C18/Phytane | Indicator of biodegradation extent |

These ratios, along with the analysis of other biomarkers, provide valuable tools for environmental forensic investigations related to petroleum contamination. witpress.comnih.govmdpi.com

Analytical Methodologies for Phytane Research

Extraction and Fractionation Techniques for Organic Matter

The initial step in the analysis of phytane from solid or complex liquid samples is the extraction of the total organic matter. This is followed by fractionation to isolate the saturated hydrocarbon fraction, which contains this compound. The choice of technique depends on the sample matrix, the concentration of this compound, and the required level of purity.

Soxhlet extraction is a classical and robust method for the exhaustive extraction of organic compounds from solid materials. ca.gov It is particularly well-suited for extracting this compound from geological samples like soils and sediments. ca.govusgs.gov The process involves continuously washing the sample with a distilled solvent, ensuring that the sample is repeatedly exposed to fresh solvent, which enhances extraction efficiency. researchgate.net

The solid sample is first dried, often by mixing with anhydrous sodium sulfate (B86663) to remove water, and then placed in a porous thimble. researchgate.netepa.gov This thimble is situated in the main chamber of the Soxhlet extractor. The extraction solvent in a round-bottom flask is heated, and its vapor travels up a distillation arm, condenses, and drips into the thimble containing the sample. researchgate.net Once the solvent reaches a certain level, it siphons back into the flask, carrying the extracted analytes with it. This cycle is repeated for an extended period, typically 16-24 hours, to ensure complete extraction. epa.gov A mixture of hexane (B92381) and acetone (B3395972) or methylene (B1212753) chloride is commonly used as the extraction solvent. ca.govresearchgate.net

Table 1: Typical Parameters for Soxhlet Extraction of this compound from Sediment

| Parameter | Value/Description | Reference |

|---|---|---|

| Sample Type | Soils, sludges, sediments | ca.gov |

| Drying Agent | Anhydrous sodium sulfate (mixed 1:1 with sample) | researchgate.net |

| Solvent System | Hexane and Acetone (1:1 v/v) or Methylene Chloride | ca.govresearchgate.net |

| Extraction Duration | 16-24 hours | epa.gov |

| Cycle Rate | 4-6 cycles per hour | epa.gov |

Following extraction, the total lipid extract is often too complex for direct analysis and requires fractionation to isolate different compound classes. Column chromatography is a widely used technique for separating the extract into fractions such as saturated hydrocarbons, aromatic hydrocarbons, and polar compounds. cup.edu.cn this compound, being a saturated hydrocarbon, is collected in the saturate fraction.

In this method, a glass column is packed with a solid adsorbent, which serves as the stationary phase. ijsr.net A slurry of silica (B1680970) gel and/or alumina (B75360) is commonly used for this purpose. cup.edu.cnresearchgate.net The concentrated organic extract is loaded onto the top of the column. A non-polar solvent, such as petroleum ether or hexane, is then passed through the column as the mobile phase. cup.edu.cn The saturated hydrocarbons, including this compound, have a low affinity for the polar stationary phase and are eluted first. Subsequently, solvents of increasing polarity are used to elute the more strongly adsorbed aromatic and polar compounds. cup.edu.cn The collected saturate fraction can then be concentrated for further analysis.

Table 2: Column Chromatography Parameters for Saturate Fraction Isolation

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel and/or Alumina, activated by heating | cup.edu.cn |

| Mobile Phase (Saturates) | Petroleum ether or Hexane | cup.edu.cn |

| Mobile Phase (Aromatics) | Petroleum ether:Dichloromethane mixture | cup.edu.cn |

| Mobile Phase (Polar Compounds) | Dichloromethane:Methanol mixture | cup.edu.cn |

Solid-phase extraction (SPE) is a more modern and rapid alternative to traditional column chromatography for sample cleanup and fractionation. thermofisher.com It utilizes a packed cartridge or disk containing a solid adsorbent. websiteonline.cn SPE is efficient, requires smaller solvent volumes, and can be automated. thermofisher.com

The principle of SPE is similar to column chromatography. thermofisher.com For the isolation of this compound, a multi-step process is employed. First, the SPE cartridge is conditioned with a non-polar solvent. The sample extract is then loaded onto the cartridge. Interfering polar compounds are washed from the cartridge with a weak solvent, while the saturated and aromatic hydrocarbons are retained. Finally, a non-polar solvent like hexane is used to elute the saturate fraction containing this compound, which is then collected for analysis. youtube.com C18-bonded silica is a common stationary phase for this application. weber.hu

Chromatographic Separation and Detection

Once the saturated hydrocarbon fraction has been isolated, gas chromatography is the primary technique used for the separation, identification, and quantification of this compound.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of hydrocarbons, including this compound. oup.com The separation is achieved on a long capillary column, typically coated with a non-polar stationary phase like dimethyl polysiloxane. amazonaws.com

The sample is injected into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas (e.g., helium or hydrogen). The separation of compounds is based on their boiling points and their interactions with the stationary phase. As the separated compounds elute from the column, they enter the flame ionization detector. In the FID, the organic compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms present. chromatographyonline.com This makes FID a highly sensitive detector for hydrocarbons. phenomenex.com The abundance of this compound is determined by comparing its peak area in the chromatogram to that of an internal standard. oup.com

Table 3: Example GC-FID Operating Conditions for this compound Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | 60 m x 0.32 mm x 0.25 µm, 100% dimethyl polysiloxane (DB-1 or equivalent) | amazonaws.com |

| Carrier Gas | Helium, 2.5 mL/min | amazonaws.com |

| Inlet Temperature | 325 °C (Splitless) | amazonaws.com |

| Oven Program | Initial 40 °C, ramp at 4.5 °C/min to 325 °C, hold for 20 min | amazonaws.com |

| Detector Temperature | 325 °C | amazonaws.com |

| Hydrogen Flow | 40 mL/min | amazonaws.com |

| Air Flow | 450 mL/min | amazonaws.com |

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. gov.scot It is the definitive method for the unambiguous identification of this compound, especially in complex mixtures where co-elution with other compounds, such as its isomer crocetane, can occur. researchgate.net

After separation on the GC column, the eluting compounds enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer. The mass spectrum of a compound is a unique fragmentation pattern that serves as a molecular fingerprint, allowing for positive identification. For alkanes like this compound, characteristic fragment ions are monitored. For instance, the m/z 85 ion is a key fragment for acyclic isoprenoids and is often used for their quantification in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. researchgate.net

Table 4: Typical GC-MS Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | (50%-phenyl)-methyl polysiloxane (DB-17ms) or (14% cyanopropyl-phenyl)-methylpolysiloxane (DB-1701) for isomer separation | researchgate.net |

| Ionization Mode | Electron Impact (EI), typically at 70 eV | |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | researchgate.net |

| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification | researchgate.net |

| Characteristic Ions (m/z) | 85 (primary quantification ion), 57, 71, 113, 127, 183, 282 (molecular ion) | researchgate.net |

Isotopic Analysis Techniques

Compound-specific isotope analysis (CSIA) is a powerful tool in geochemistry that measures the isotopic ratios of individual organic compounds, such as this compound. researchgate.net This provides more detailed information than bulk isotope analysis, allowing for precise insights into the sources of organic matter, paleoenvironmental conditions, and diagenetic processes. researchgate.net The analysis is typically performed using a gas chromatograph coupled to an isotope-ratio mass spectrometer (GC-IRMS). researchgate.net

The stable carbon isotopic composition (δ¹³C) of this compound is a widely used proxy in geological studies. wikipedia.org It primarily reflects the kinetic isotope fractionation that occurs during photosynthesis by phytoplankton, which preferentially assimilate the lighter ¹²C isotope. wikipedia.orgpaleo-co2.org The resulting δ¹³C value of this compound preserved in sediments and oils can be used to reconstruct ancient atmospheric CO₂ levels, as the degree of isotopic fractionation is dependent on the concentration of dissolved CO₂ in surface waters. wikipedia.orgpaleo-co2.orgnih.gov

Research across the Phanerozoic eon shows that δ¹³C values for this compound typically range from −34.7‰ to −23.2‰ relative to the Vienna Pee Dee Belemnite (VPDB) standard. researchgate.net Studies have used these values to track major climatic events. For example, during the Paleocene-Eocene Thermal Maximum (PETM), this compound δ¹³C values are among the lowest recorded, and at the end-Triassic, this compound exhibited a significant negative isotopic shift of -5.1‰. researchgate.netnih.gov When this compound and its co-occurring isoprenoid, pristane (B154290), originate from a common precursor like phytol (B49457), their δ¹³C values are expected to differ by no more than 0.3‰. wikipedia.org

| Geological Period/Event | Sample Type | This compound δ¹³C Range (‰ vs VPDB) | Reference |

|---|---|---|---|

| Phanerozoic (general) | Sediment & Oil | -34.7 to -23.2 | researchgate.net |

| Mid-Miocene (15.0 Ma) | Sediment | approx. -26.8 | nih.gov |

| End-Triassic CIE | Sediment | Shift of -5.1; values to -34.8 | nih.gov |

| PETM | Sediment | Among the lowest in the Phanerozoic | researchgate.net |

The compound-specific hydrogen isotope (δ²H or δD) analysis of this compound provides complementary information regarding the source of organic matter and its subsequent thermal history. The initial hydrogen isotope composition of phytol in marine phytoplankton is highly depleted in deuterium (B1214612), with δ²H values ranging from -360‰ to -280‰ relative to Vienna Standard Mean Ocean Water (VSMOW). wikipedia.orgwikiwand.com

During diagenesis and thermal maturation, chemical reactions preferentially cleave bonds involving the lighter hydrogen isotope (¹H). wikipedia.orgwikiwand.com This leads to a progressive enrichment of deuterium (²H) in the resulting hydrocarbon products. Consequently, this compound becomes isotopically heavier (less negative δ²H values) with increasing thermal maturity. wikipedia.orgwikiwand.com In oil and condensate samples, δ²H values for this compound typically range from -165‰ to -130‰. researchgate.net This maturation-dependent enrichment can be used to assess the thermal history of sediments and petroleum. researchgate.net

| Source/Condition | Sample Type | This compound δ²H Range (‰ vs VSMOW) | Interpretation |

|---|---|---|---|

| Marine Phytoplankton (Phytol precursor) | Biomass | -360 to -280 | Initial biosynthetic signature. |

| Immature Samples | Sediment | -317 to -275 | Reflects early diagenesis with minimal thermal alteration. |

| Mature Samples | Oil & Condensate | -165 to -123 | Indicates significant thermal maturation and preferential loss of ¹H. |

Stereochemical Analysis of this compound Diastereomers

This compound (2,6,10,14-tetramethylhexadecane) possesses three chiral centers at carbons C-6, C-10, and C-14, meaning it can exist as multiple stereoisomers (diastereomers). wikipedia.org The analysis of the distribution of these diastereomers is a key tool for assessing the thermal maturity of organic matter.

In thermally immature sediments, the stereochemistry of this compound is directly inherited from its primary biological precursor, phytol, which is a side chain of chlorophyll (B73375). wikipedia.org This results in a dominance of the 6(R), 10(S) configuration. As thermal maturation proceeds, isomerization occurs at the C-6 and C-10 chiral centers, leading to a thermodynamic equilibrium mixture of the 6(R),10(S), 6(S),10(S), and 6(R),10(R) isomers. wikipedia.org

The separation and quantification of these closely related diastereomers require high-resolution gas chromatography, often employing specialized chiral stationary phases. researchgate.net Cyclodextrin-based capillary GC columns, particularly those with permethylated β-cyclodextrin derivatives, have proven effective in resolving this compound and other isoprenoid stereoisomers. researchgate.netgcms.cz The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase, which have slightly different binding strengths, leading to different GC retention times. eijppr.combgb-analytik.com

| Analytical Technique | Stationary Phase / Column | Application |

|---|---|---|

| High-Resolution Gas Chromatography (GC) | β-cyclodextrin-based chiral stationary phase (e.g., BGB-172) | Separation of enantiomers of cis diastereomers. |

| Comprehensive 2D GC (GCxGC) | Chiral column in the second dimension | Separation of this compound from its isomer crocetane in whole oils without pre-separation. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | (14% cyanopropyl-phenyl)-methylpolysiloxane (e.g., DB-1701) | High-resolution separation of this compound from its isomer crocetane. |

Phytane in Astrobiology and Early Life Studies

Phytane as a Biosignature for Ancient Life on Earth

Lipid biomarkers, such as this compound, are valuable tools for reconstructing paleoenvironments and understanding the evolution of early life on Earth. nih.govresearchgate.netnih.govgeoscienceworld.org Their recalcitrant hydrocarbon skeletons can retain diagnostic information about their biological source for billions of years. nih.govresearchgate.net

Evidence in Precambrian and Mesozoic Sediments